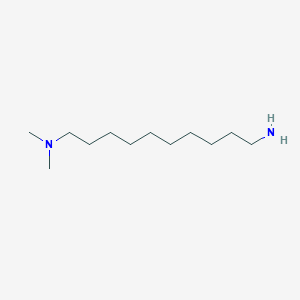![molecular formula C11H15NO4 B12124522 4-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B12124522.png)
4-[Bis(2-hydroxyethyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-hydroxyethyl)amino]benzoic acid: is a chemical compound with the molecular formula C₁₁H₁₅NO₄ It contains a benzene ring substituted with two hydroxyethylamine groups
Chemical Formula: C₁₁H₁₅NO₄
IUPAC Name: this compound
Méthodes De Préparation
Synthetic Routes:: The synthesis of 4-[Bis(2-hydroxyethyl)amino]benzoic acid involves various methods. One common approach is through the Suzuki–Miyaura coupling reaction, which joins aryl halides with boron reagents. Boron reagents play a crucial role in this process . The general steps include oxidative addition and transmetalation, leading to the formation of the Pd–C bond.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy. Researchers optimize reaction conditions, reagent selection, and catalysts to achieve high yields.
Analyse Des Réactions Chimiques
Reactions:: 4-[Bis(2-hydroxyethyl)amino]benzoic acid can undergo several reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substituents can be introduced via substitution reactions.
Aryl Halides: Used as starting materials.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Palladium Catalysts: Facilitate cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include aryl-substituted benzoic acids and related derivatives.
Applications De Recherche Scientifique
4-[Bis(2-hydroxyethyl)amino]benzoic acid finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: In drug discovery and chemical biology studies.
Medicine: Investigated for anti-inflammatory properties.
Industry: Used in the production of specialty chemicals.
Mécanisme D'action
The compound likely exerts its effects by modulating specific enzymes or pathways. Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
While 4-[Bis(2-hydroxyethyl)amino]benzoic acid is unique, it shares similarities with other benzoic acid derivatives. Exploring these analogs can provide insights into structure–activity relationships.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
4-[bis(2-hydroxyethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H15NO4/c13-7-5-12(6-8-14)10-3-1-9(2-4-10)11(15)16/h1-4,13-14H,5-8H2,(H,15,16) |
Clé InChI |
PKTBDXPTUWRSHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)
![4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12124454.png)


![5-Phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12124467.png)





![3-[2-(4-Propylphenoxy)acetamido]benzoic acid](/img/structure/B12124502.png)

![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12124504.png)

